Antide Acetate

GnRH antagonist pharmacodynamics duration of action

Select Antide Acetate for protocols requiring sustained gonadotropin suppression without histamine confounding. Engineered with specific amino acid substitutions (positions 5, 6, 8), it achieves 24–56 days of testosterone inhibition from a single 10 mg/kg s.c. dose. Unlike agonists, it uniquely inhibits BAX-mediated ovarian apoptosis. Its negligible histamine release (EC₅₀ >300 μg/mL) permits supraphysiological dosing, making it the definitive choice for pituitary desensitization and receptor occupancy studies.

Molecular Formula C84H112ClN17O16
Molecular Weight 1651.3 g/mol
Cat. No. B3025818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntide Acetate
Molecular FormulaC84H112ClN17O16
Molecular Weight1651.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O
InChIInChI=1S/C82H108ClN17O14.C2H4O2/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55;1-2(3)4/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111);1H3,(H,3,4)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+;/m1./s1
InChIKeyRHBDDEILKDGLGU-OHURHHEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antide Acetate for Research Procurement: A Third-Generation GnRH Antagonist with Defined Comparative Pharmacology


Antide acetate is a synthetic decapeptide gonadotropin-releasing hormone receptor (GnRHR) antagonist classified as a third-generation GnRH antagonist [1]. It functions as a competitive inhibitor of the GnRH receptor on anterior pituitary gonadotrophs, thereby blocking GnRH-induced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [2]. The compound bears the peptide sequence N-Ac-D-Nal(2),D-Phe(pCl),D-Pal(3),Ser,Lys(Nic),D-Lys(Nic),Leu,Lys(iPr),Pro,D-Ala-NH₂ and is distinguished from earlier-generation GnRH antagonists and agonists by its negligible histamine release profile and specific amino acid substitutions at positions 5, 6, and 8 that confer enhanced receptor binding affinity and prolonged duration of action [3].

Why Antide Acetate Cannot Be Substituted by Other GnRH Antagonists or Agonists in Critical Research Applications


GnRH receptor modulators exhibit substantial inter-compound variability in receptor binding kinetics, duration of action, histamine release liability, and tissue-specific effects that preclude generic substitution. In a head-to-head non-human primate study, Antide, Cetrorelix, and Nal-Glu demonstrated markedly different effective doses and durations of LH/FSH suppression at identical dosing regimens [1]. Furthermore, Antide and the GnRH agonist leuprolide acetate produce opposing effects on ovarian follicular apoptosis and ovarian weight in vivo, with Antide uniquely inhibiting BAX-mediated apoptosis in preovulatory follicles—an effect not observed with agonist treatment [2]. Unlike earlier GnRH antagonists (e.g., Nal-Glu, abarelix) that trigger dose-limiting histamine release, Antide was specifically engineered to exhibit negligible histamine release (EC₅₀ >300 μg/mL in isolated rat mast cells), enabling higher dosing without anaphylactoid reactions . These pharmacological distinctions make Antide a non-interchangeable research tool for studies requiring prolonged gonadotropin suppression, investigation of intraovarian GnRH signaling, or protocols where histamine-mediated confounding must be avoided.

Quantitative Differentiation Evidence: Antide Acetate Versus Comparator GnRH Modulators


In Vivo Duration of Action Comparison: Antide vs. Cetrorelix vs. Nal-Glu in Non-Human Primates

In a direct comparative study in orchidectomized cynomolgus monkeys (Macaca fascicularis), Antide exhibited intermediate duration of action between Cetrorelix and Nal-Glu following single subcutaneous administration. At 250 μg/kg, Antide and Nal-Glu produced only transient LH/FSH suppression, whereas Cetrorelix induced complete inhibition lasting the entire 96-hour observation period (P < 0.05). At 625 μg/kg, the rank order of duration was Cetrorelix > Antide > Nal-Glu. At the highest dose tested (1250 μg/kg), all three compounds produced sustained gonadotropin suppression throughout the 96-hour study [1].

GnRH antagonist pharmacodynamics duration of action non-human primate

Testosterone Suppression Duration: Dose-Dependent Pharmacodynamics of Antide in Male Primates

Antide produces prolonged, dose-dependent suppression of serum testosterone in intact male cynomolgus monkeys. A single 10 mg/kg s.c. dose suppressed testosterone for 24–56 days, whereas the 3 mg/kg dose yielded shorter-duration suppression. Serum Antide concentrations were significantly higher in the 10 mg/kg group versus the 3 mg/kg group both initially and through day 35 post-treatment (P < 0.02). Duration of testosterone inhibition correlated significantly with sustained Antide levels (P < 0.01) [1]. By comparison, the clinical GnRH antagonist degarelix exhibits a reported elimination half-life of approximately 23–61 days following depot formulation, but head-to-head pharmacokinetic data with Antide are not available [2].

testosterone suppression pharmacokinetics long-acting male contraception

Negligible Histamine Release: Antide vs. First-Generation GnRH Antagonists

Antide was specifically engineered to eliminate the histamine-releasing liability that plagued earlier GnRH antagonists. In isolated rat mast cell assays, Antide exhibits an EC₅₀ for histamine release exceeding 300 μg/mL, categorizing it as a negligible histamine releaser . Patent documentation states Antide 'releases negligible histamine' and was selected for scale-up and clinical evaluation based on this improved safety profile [1]. By contrast, first-generation antagonists such as Nal-Glu and abarelix triggered dose-limiting histamine-mediated edema and anaphylactoid reactions that restricted their therapeutic utility [2]. Degarelix, a later clinical antagonist, was also noted to have a low histamine response compared with Nal-Glu, cetrorelix, ganirelix, and abarelix, though direct quantitative histamine release data for Antide versus degarelix in the same assay system are not available [2].

histamine release safety pharmacology mast cell anaphylactoid

Divergent Ovarian Effects: Antide (Antagonist) vs. Leuprolide Acetate (Agonist) on Follicular Apoptosis

In prepubertal eCG-treated rats, Antide and the GnRH agonist leuprolide acetate (LA) produced opposite effects on ovarian weight and follicular apoptosis. LA significantly decreased ovarian weight, whereas Antide increased ovarian weight compared with controls. Antide alone increased the number of preovulatory follicles (POFs) and decreased the percentage of apoptotic cells in early antral follicles (EAFs) and POFs. Mechanistically, Antide inhibited BAX translocation from cytosol to mitochondria and retained cytochrome C in the mitochondria, whereas LA induced cytochrome C release. Coinjection of Antide interfered with LA-induced increases in preantral follicles and atretic follicles [1].

ovarian apoptosis GnRH antagonist intraovarian folliculogenesis

Research and Industrial Applications of Antide Acetate Supported by Quantitative Evidence


Chronic Testosterone Suppression Studies Requiring 4–8 Week Duration Without Repeat Dosing

Investigators conducting male reproductive endocrinology studies or preclinical contraceptive research requiring sustained androgen suppression should select Antide acetate at 10 mg/kg s.c. to achieve 24–56 days of testosterone inhibition from a single administration [1]. This extended duration eliminates the need for daily or weekly dosing protocols, reducing handling stress in primate models and minimizing inter-dose variability. The significant dose-response relationship (P < 0.02 between 3 and 10 mg/kg) allows researchers to titrate suppression duration based on experimental requirements [1].

Intraovarian GnRH Signaling Studies Requiring Antagonist-Specific Follicular Effects

For investigators studying direct ovarian actions of GnRH independent of pituitary feedback, Antide is the appropriate selection over GnRH agonists. In rat models, Antide uniquely inhibits BAX-mediated apoptosis in preovulatory follicles and increases ovarian weight, effects diametrically opposite to those of leuprolide acetate [2]. This antagonist-specific pharmacology makes Antide essential for dissecting intraovarian GnRH signaling pathways, particularly studies of follicular atresia, oocyte maturation, and ovarian apoptosis regulation [2].

High-Dose GnRH Antagonism Protocols Requiring Minimal Histamine-Mediated Confounding

Experimental protocols requiring supraphysiological doses of a GnRH antagonist—such as complete pituitary desensitization studies or investigations of GnRH receptor occupancy thresholds—benefit from Antide's negligible histamine release profile (EC₅₀ >300 μg/mL) . Unlike first-generation antagonists (Nal-Glu, abarelix) that produce dose-limiting anaphylactoid reactions, Antide can be administered at higher doses without histamine-mediated confounding of cardiovascular or inflammatory endpoints [3]. This property is particularly valuable in conscious animal models where histamine-induced behavioral or hemodynamic changes would otherwise compromise data integrity.

Pharmacodynamic Studies Requiring Intermediate-Duration LH/FSH Suppression

When experimental design calls for GnRH blockade of intermediate duration—longer than Nal-Glu but shorter than Cetrorelix—Antide represents the optimal selection based on rank-order pharmacodynamic data in non-human primates [4]. At 625 μg/kg s.c., Antide produces suppression of intermediate duration between the longest-acting Cetrorelix and shortest-acting Nal-Glu, enabling precise temporal control of gonadotropin withdrawal that cannot be achieved with the other antagonists [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antide Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.